molecular formula C19H20N2O B14197052 2-[(Diphenylmethylidene)amino]-2-methylpent-4-enamide CAS No. 922704-64-1

2-[(Diphenylmethylidene)amino]-2-methylpent-4-enamide

Cat. No.: B14197052
CAS No.: 922704-64-1
M. Wt: 292.4 g/mol
InChI Key: YBYRRIQRBJHHIB-UHFFFAOYSA-N
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Description

2-[(Diphenylmethylidene)amino]-2-methylpent-4-enamide is an organic compound with the molecular formula C17H17NO2. It is a derivative of glycine and is known for its unique chemical structure, which includes a diphenylmethylidene group attached to an amino acid backbone. This compound is used as an intermediate in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Diphenylmethylidene)amino]-2-methylpent-4-enamide typically involves the reaction of diphenylmethanone with glycine ethyl ester hydrochloride. The reaction is carried out under nitrogen protection to prevent oxidation. The reaction mixture includes diphenylmethanone, glycine ethyl ester hydrochloride, p-toluenesulfonic acid, and diisopropylethylamine in toluene. The mixture is heated to 90°C for 18 hours, resulting in the formation of the desired compound with a yield of approximately 43% .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to increase yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the efficient production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

2-[(Diphenylmethylidene)amino]-2-methylpent-4-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the diphenylmethylidene group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

2-[(Diphenylmethylidene)amino]-2-methylpent-4-enamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 2-[(Diphenylmethylidene)amino]-2-methylpent-4-enamide involves its interaction with specific molecular targets. The diphenylmethylidene group can interact with enzymes and receptors, modulating their activity. The compound may also affect signaling pathways involved in cell proliferation and apoptosis, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl N-(diphenylmethylene)glycinate
  • N-(Diphenylmethylene)aminoacetonitrile
  • Benzhydrylideneaminoacetic acid ethyl ester

Uniqueness

2-[(Diphenylmethylidene)amino]-2-methylpent-4-enamide is unique due to its specific structural features, including the presence of a diphenylmethylidene group and a pent-4-enamide backbone. This unique structure contributes to its distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds .

Properties

CAS No.

922704-64-1

Molecular Formula

C19H20N2O

Molecular Weight

292.4 g/mol

IUPAC Name

2-(benzhydrylideneamino)-2-methylpent-4-enamide

InChI

InChI=1S/C19H20N2O/c1-3-14-19(2,18(20)22)21-17(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h3-13H,1,14H2,2H3,(H2,20,22)

InChI Key

YBYRRIQRBJHHIB-UHFFFAOYSA-N

Canonical SMILES

CC(CC=C)(C(=O)N)N=C(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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